3-(3-Bromo-2-methylphenyl)propan-1-ol
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Overview
Description
3-(3-Bromo-2-methylphenyl)propan-1-ol is an organic compound with the molecular formula C10H13BrO. It is a brominated derivative of phenylpropanol and is used in various chemical syntheses and research applications. The compound is characterized by the presence of a bromine atom attached to a methyl-substituted phenyl ring, which is further connected to a propanol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-2-methylphenyl)propan-1-ol typically involves the bromination of 2-methylphenylpropanol. One common method is the reaction of 2-methylphenylpropanol with bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled temperature conditions . The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the meta position relative to the methyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the bromination process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-2-methylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding phenylpropanol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products Formed
Oxidation: 3-(3-Bromo-2-methylphenyl)propanone or 3-(3-Bromo-2-methylphenyl)propanoic acid.
Reduction: 3-(2-Methylphenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Bromo-2-methylphenyl)propan-1-ol is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-2-methylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-methylphenol
- 3-Bromo-2-methylbenzyl alcohol
- 3-Bromo-2-methylbenzoic acid
Uniqueness
3-(3-Bromo-2-methylphenyl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C10H13BrO |
---|---|
Molecular Weight |
229.11 g/mol |
IUPAC Name |
3-(3-bromo-2-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H13BrO/c1-8-9(5-3-7-12)4-2-6-10(8)11/h2,4,6,12H,3,5,7H2,1H3 |
InChI Key |
KCIQOVACDYPBGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Br)CCCO |
Origin of Product |
United States |
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